4-Bromobenzofuran-2-carbonitrile
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
4-Bromobenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex benzofuran derivatives.
Common reagents used in these reactions include hypervalent iodine reagents for cyclization and various nucleophiles for substitution reactions . Major products formed from these reactions include substituted benzofurans and other complex heterocyclic compounds .
Scientific Research Applications
4-Bromobenzofuran-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromobenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to exhibit antiviral activity by inhibiting viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-Bromobenzofuran-2-carbonitrile can be compared with other benzofuran derivatives such as:
- 5-Bromobenzofuran-2-carbonitrile
- 6-Bromobenzofuran-2-carbonitrile
- 3-Bromobenzofuran-2-carbonitrile
These compounds share similar structural features but may exhibit different biological activities and chemical reactivity.
Properties
CAS No. |
1430229-79-0 |
---|---|
Molecular Formula |
C9H4BrNO |
Molecular Weight |
222.04 g/mol |
IUPAC Name |
4-bromo-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H4BrNO/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H |
InChI Key |
FIWXJTMSTJUNHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)C#N)C(=C1)Br |
Origin of Product |
United States |
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